4,4'-Biphenyldithiol
Overview
Description
Synthesis Analysis
The synthesis of 4,4'-Biphenyldithiol and its derivatives involves catalytic reactions and coupling processes. For instance, 4,4'-di-n-octyl-p-quaterphenyl was synthesized in one step by a nickel-catalyzed cross-coupling reaction, demonstrating the efficiency of catalytic processes in producing complex biphenyl structures (Porter et al., 2005).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and spectroscopic techniques, reveals detailed insights into the geometry and electronic environment of 4,4'-Biphenyldithiol derivatives. The molecular orbitals, torsion angles, and intermolecular interactions significantly influence their physical and chemical behaviors. For example, studies on biphenyldimethyldithiol showed specific molecular orientations on different surfaces, which are crucial for its bonding and electronic properties (Caruso et al., 2004).
Chemical Reactions and Properties
4,4'-Biphenyldithiol undergoes various chemical reactions, including oxidation, reduction, and coupling, which modify its electronic and physical properties. The compound's reactivity is influenced by its molecular structure, particularly the torsion angle between the phenyl rings and the nature of substituents. These reactions and their outcomes are pivotal in tailoring the compound for specific applications.
Physical Properties Analysis
The physical properties of 4,4'-Biphenyldithiol derivatives, such as thermal stability, phase transitions, and crystalline structure, are closely related to their molecular arrangement and intermolecular interactions. Differential scanning calorimetry and powder X-ray diffraction are commonly used to investigate these properties, revealing the conditions under which these compounds exhibit desirable behaviors for various applications.
Chemical Properties Analysis
The chemical properties of 4,4'-Biphenyldithiol, including its redox behavior, electron transport, and charge distribution, are essential for its application in molecular electronics and other fields. Studies have shown that the geometry of the molecule, particularly under the influence of external fields, can significantly impact its electron transport properties, offering insights into designing better molecular junctions and electronic devices (Zou et al., 2007).
Scientific Research Applications
Application 1: Surface-Enhanced Raman Scattering (SERS) Studies
- Summary of the Application: BPDT is used in Surface-Enhanced Raman Scattering (SERS) studies. SERS is a phenomenon where the Raman scattering cross-section of a molecule adsorbed on a noble metal surface is substantially increased .
- Methods of Application: BPDT has been investigated at a silver island film. Ordinary Raman (OR) spectra of the neat sample in solid state and in basic solution have also been taken for comparison .
- Results or Outcomes: The spectral feature in the SERS spectrum was similar to that for the OR spectrum in basic solution, except for the broadening of ring stretching bands indicative of the presence of surface-phenyl ring π interaction .
Application 2: Functionalization of Iron Nanoparticles
- Summary of the Application: BPDT can be used to functionalize iron nanoparticles (NPs) with a gold shell on a polyethylene substrate .
- Methods of Application: The exact method of application is not specified, but it involves coating the BPDT on the substrate .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Application 3: Self-Assembly & Contact Printing
- Summary of the Application: BPDT is used in self-assembly and contact printing. It forms a self-assembled monolayer on a variety of surfaces by attaching one thiol group to the surface while the other can create nucleation sites for other functional groups .
- Methods of Application: The exact method of application is not specified, but it involves the formation of a self-assembled monolayer on a variety of surfaces .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Application 4: Semiconductor Applications
- Summary of the Application: BPDT can be coated on the p-doped gallium arsenic (GaAs) substrate for a variety of semiconductor applications .
- Methods of Application: The exact method of application is not specified, but it involves coating BPDT on the p-doped gallium arsenic (GaAs) substrate .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Application 5: Quantum Dynamics of Internal Motion
- Summary of the Application: BPDT is used in the study of quantum dynamics of the internal motion of biphenyl-based molecular junctions .
- Methods of Application: Single molecule junctions based on selected 4,4’-biphenyldithiol and 4,4’-dicyanobiphenyl derivatives bonded to gold electrodes are analyzed from a dynamical point of view .
- Results or Outcomes: The study of the time-dependent conformational variations of the biphenyl moieties in the nanojunctions allows for a better understanding of the quantum chemical phenomena that affect their transport properties .
Application 6: Surface-Enhanced Raman Scattering (SERS) Studies
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-sulfanylphenyl)benzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPKUXAKHIINGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219797 | |
Record name | 4,4'-Thiobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Biphenyldithiol | |
CAS RN |
6954-27-4 | |
Record name | [1,1′-Biphenyl]-4,4′-dithiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6954-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Thiobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Biphenyldithiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38039 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Thiobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-biphenyl]-4,4'-dithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-THIOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRF2J4LARU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.